SUCRALFATE (without Al and water)
Description
Definition and Chemical Identity of Sucrose (B13894) Octasulfate
Sucrose octasulfate is a highly sulfated derivative of sucrose. Its chemical structure consists of a sucrose backbone with eight sulfate (B86663) groups attached. The extensive sulfation renders the molecule highly polar and acidic. sielc.com The properties of sucrose octasulfate can be presented in its free acid form or as various salts, such as potassium or sodium salts. For the purpose of clarity, the chemical identity of the potassium salt of sucrose octasulfate is detailed below.
Table 1: Chemical and Physical Properties of Sucrose Octasulfate Potassium Salt
| Property | Value | Source |
|---|---|---|
| CAS Number | 73264-44-5 | caymanchem.comscbt.comalfa-chemistry.com |
| Molecular Formula | C₁₂H₁₄K₈O₃₅S₈ | scbt.comusp.org |
| Molecular Weight | 1287.5 g/mol | caymanchem.com |
| IUPAC Name | octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]sulfate | alfa-chemistry.com |
| Appearance | White solid | alfa-chemistry.com |
| Solubility | Soluble in water (10 mg/ml) | caymanchem.com |
Distinction from Aluminum-Containing Sucralfate (B611045) and Research Focus
It is crucial to distinguish sucrose octasulfate from sucralfate. Sucralfate is a complex of sucrose octasulfate and aluminum hydroxide (B78521). sielc.comcaymanchem.com While sucrose octasulfate is a component of sucralfate, this article's focus is solely on the sucrose octasulfate molecule itself, excluding the aluminum component and water. Research on pure sucrose octasulfate and its salts allows for the investigation of the molecule's intrinsic properties and interactions, which can be distinct from its behavior within the sucralfate complex. For instance, studies have explored the direct interaction of sucrose octasulfate with various biological molecules and its potential applications independent of its role as a gastrointestinal protectant in the form of sucralfate.
Historical Context and Evolution of Research on Sulfated Sucrose Derivatives
The study of sulfated polysaccharides and their derivatives has a long history, driven by their diverse biological activities. The interest in sulfated sucrose derivatives, including sucrose octasulfate, emerged from this broader field. Initially, research was closely tied to the development and understanding of sucralfate's mechanism of action. However, subsequent research has expanded to investigate the properties of sucrose octasulfate as a standalone compound. This has led to explorations of its potential in various biomedical research areas, including its anti-inflammatory properties and its role in wound healing and diabetic foot ulcer management. The evolution of research has thus shifted from viewing sucrose octasulfate merely as a component of sucralfate to recognizing its own potential as a bioactive molecule worthy of independent scientific inquiry.
Structure
2D Structure
Properties
Molecular Formula |
C12H22O35S8 |
|---|---|
Molecular Weight |
982.8 g/mol |
IUPAC Name |
[2-[3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) |
InChI Key |
WEPNHBQBLCNOBB-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Sucrose Octasulfate and Its Analogs
Chemical Synthesis Approaches
The primary route to sucrose (B13894) octasulfate is through esterification reactions, where the hydroxyl groups of sucrose are converted to sulfate (B86663) esters. The choice of sulfating reagent is critical and significantly influences the outcome of the reaction.
Esterification Reactions and Sulfating Reagents
Several sulfating agents have been utilized for the synthesis of sucrose octasulfate. These reagents differ in their reactivity and the conditions required for successful sulfation.
Sulfur trioxide-amine complexes are widely used and effective reagents for the sulfation of alcohols, including the hydroxyl groups in carbohydrates like sucrose. nih.govresearchgate.netnih.gov The amine component of the complex serves to moderate the high reactivity of sulfur trioxide, preventing unwanted side reactions.
The general mechanism involves the reaction of sucrose with the sulfur trioxide-amine complex, such as sulfur trioxide-pyridine (SO₃•Py) or sulfur trioxide-triethylamine (SO₃•TEA), in a suitable solvent. The reaction proceeds via the formation of a sulfate ester. researchgate.net These complexes offer a milder alternative to other sulfating agents, though they can present challenges in purification due to potential contamination with the amine (e.g., pyridine). nih.govnih.gov The use of these complexes is a common method for preparing sucrose octasulfate and its analogs. researchgate.netnih.gov
For instance, 2-O-Lauryl-β-d-fructofuranosyl α-d-glucopyranoside has been sulfated using a trimethylamine•SO₃ complex in dry dimethylformamide at 50°C to yield the corresponding heptasulfate derivative. nih.gov
Table 1: Examples of Sulfur Trioxide-Amine Complexes in Sucrose Sulfation
| Sulfating Reagent | Substrate | Solvent | Temperature | Product | Reference |
| Trimethylamine•SO₃ complex | 2-O-Lauryl-β-d-fructofuranosyl α-d-glucopyranoside | Dimethylformamide | 50°C | 2-O-Lauryl-sucrose-heptasulfate | nih.gov |
| NMe₃•SO₃ | 2-O-Lauryl sucrose | Dimethylformamide | 50°C | 2-O-Lauryl-sucrose-heptasulfate | psu.edu |
| NMe₃•SO₃ | 4,6-mono-O-isopropylidene sucrose | Dimethylformamide | 50°C | 4,6-mono-O-isopropylidene-sucrose-hexasulfate | psu.edu |
The use of chlorosulfonic acid in the presence of a base like pyridine (B92270) is another established method for the sulfation of sucrose. google.com In this process, chlorosulfonic acid reacts with sucrose to form the corresponding sulfate esters. Pyridine acts as a solvent and an acid scavenger, neutralizing the hydrochloric acid that is generated as a byproduct. orgsyn.org
A specific example involves the slow addition of chlorosulfonic acid to 2-picoline, followed by the addition of finely powdered sucrose. google.com The reaction mixture is then stirred at an elevated temperature to complete the sulfation. This method has been reported to produce sucrose polysulfate sodium salt after treatment with sodium hydroxide (B78521). google.com
Table 2: Synthesis of Sucrose Polysulfate using Chlorosulfonic Acid-Pyridine
| Reagents | Solvent | Reaction Conditions | Product | Reference |
| Chlorosulfonic acid, Sucrose | Pyridine | Not specified | Sucrose polysulfate sodium salt | google.com |
| Chlorosulfonic acid, Sucrose | 2-Picoline | 55°-65°C | Sucrose octasulfate ammonium (B1175870) salt (after workup) | google.com |
Sulfamic acid has also been employed as a sulfating agent for sucrose. researchgate.net This method is noted for its application in producing sulfosucrose derivatives. psu.edu While less common than the sulfur trioxide-amine complex or chlorosulfonic acid methods, it offers an alternative route for the sulfation of sucrose and its analogs.
While concentrated sulfuric acid is a potent sulfating agent, its use in the sulfation of sucrose is limited due to its strong acidic and dehydrating nature. google.com These properties can lead to significant charring and degradation of the carbohydrate molecule, resulting in low yields and a complex mixture of products. Therefore, while theoretically possible, the direct use of concentrated sulfuric acid for the synthesis of sucrose octasulfate is generally avoided in favor of milder and more selective methods.
Solvent Systems and Reaction Conditions in Sulfation (e.g., Dimethylformamide, Dimethyl Sulfoxide (B87167), Ionic Liquids)
The choice of solvent is a critical parameter in the sulfation of sucrose, as it must dissolve both the polar sucrose molecule and the sulfating agent, while also influencing the reaction rate and selectivity.
Commonly used polar aprotic solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). wikipedia.org DMSO, in particular, is an excellent solvent for sucrose, with a solubility of 51.1% at 85°C, which is significantly higher than that of DMF (23.6%). researchgate.netac-limoges.fr The high solvating power of DMSO for a wide range of organic compounds makes it a preferred choice for many esterification reactions involving sugars. ac-limoges.frresearchgate.net
Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for various chemical transformations, including the esterification of sucrose. elsevierpure.commdpi.com These salts, which are liquid at or near room temperature, possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. mdpi.com Imidazolium-based ionic liquids with basic anions have been shown to act as dual-function catalysts and solvents for the efficient esterification of sucrose with fatty acids. elsevierpure.com The imidazolium (B1220033) cation aids in solubilizing sucrose, while the basic anion facilitates the esterification reaction. elsevierpure.com The use of ionic liquids can lead to high reactivity under mild conditions and improved product selectivity. elsevierpure.com
The reaction conditions, such as temperature and reaction time, are also crucial and are optimized depending on the specific sulfating agent and solvent system used. For example, sulfation using sulfur trioxide-amine complexes in DMF is often carried out at moderately elevated temperatures (e.g., 50°C) for several hours. nih.gov
Table 3: Common Solvents for Sucrose Sulfation and Esterification
| Solvent | Key Properties | Application Examples | References |
| Dimethylformamide (DMF) | Polar aprotic solvent | Sulfation of sucrose derivatives with sulfur trioxide-amine complexes | nih.govpsu.edu |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent, excellent solvating power for sucrose | Solvent for sugar ester processes | researchgate.netac-limoges.frresearchgate.net |
| Pyridine | Solvent and acid scavenger | Sulfation of sucrose with chlorosulfonic acid | google.comorgsyn.orgchinayyhg.com |
| Ionic Liquids (e.g., imidazolium-based) | Dual-function catalyst and solvent, high solubility for sucrose | Esterification of sucrose with fatty acids | elsevierpure.commdpi.com |
Regioselective Sulfation Strategies for Sucrose Derivatives
Regioselective synthesis allows for the creation of new sucrose derivatives with specific functionalities. A key intermediate in this process is 3-ketosucrose (B162324), which is produced through the microbial oxidation of sucrose by Agrobacterium tumefaciens. nih.govnih.gov This intermediate serves as a versatile starting point for a variety of regioselective reactions. nih.gov
One strategy involves the condensation of 3-ketosucrose with hydroxylamine (B1172632) or its derivatives, leading to the formation of oximes. nih.gov Another approach is reductive amination, which yields 3-amino-3-deoxy-α-D-allopyranosyl-β-D-fructofuranoside with high stereoselectivity. nih.gov This amino derivative can be further functionalized by introducing acrylic-type side chains or by conjugation with amino acids and peptides. nih.gov
Furthermore, after silylation, 3-ketosucrose can undergo Grignard reactions to introduce allyl, butylene, decyl, and dodecyl side chains that are C-C linked to the saccharide. nih.gov These methods provide a pathway to a range of novel sucrose derivatives with unconventional substitution patterns. nih.gov
Synthesis of Novel Sucrose Octasulfate Analogs with Modified Functional Groups
The synthesis of novel sucrose octasulfate analogs often begins with the creation of a key intermediate, such as 3-ketosucrose, which can be produced in large quantities through fermentation with Agrobacterium tumefaciens. nih.gov This intermediate can then be chemically modified to introduce a variety of functional groups.
For instance, treatment of 3-ketosucrose with hydroxylamine or methoxylamine yields the corresponding oximes. nih.gov A more efficient route to an amino sucrose analog involves the highly stereoselective hydrogenation of 3-ketosucrose peracetate to exclusively form the allo isomer. nih.gov This can then be converted to 3-azido-3-deoxysucrose peracetate and subsequently to 3-amino-3-deoxysucrose. nih.gov Another modification involves the reaction of a triflate derivative of the allo isomer with potassium ethylxanthate (B89882) to produce 3-thiosucrose. nih.gov
These synthesized sucrose analogs, such as those with amino and thio functional groups, have been studied for their interaction with enzymes like dextransucrases, where they have shown to be competitive inhibitors. nih.gov Other research has focused on the synthesis of sucrose derivatives with amino acid and acrylic groups, starting from 3-ketosucrose. nih.gov Reductive amination of 3-ketosucrose produces 3-amino-3-deoxy-α-D-allopyranosyl-β-D-fructofuranoside, which can then be functionalized with acrylic side chains or conjugated with amino acids and peptides to form mono- and di-peptide conjugates of allosucrose. nih.gov
Enzymatic and Chemoenzymatic Synthesis Approaches
Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, often providing higher selectivity and milder reaction conditions. These approaches utilize enzymes to catalyze specific steps in the synthesis of sulfated carbohydrates.
A notable enzymatic approach for synthesizing sulfated disaccharides utilizes β-D-galactosidase from Bacillus circulans for 6-sulfo galactosylation. tandfonline.comtandfonline.comnih.gov In this method, a donor substrate like 4-methylumbelliferyl 6-sulfo-β-D-galactopyranoside (S6Galβ-4MU) provides the sulfated galactose unit, which is then transferred to an acceptor molecule. tandfonline.comnih.gov
The regioselectivity and yield of the reaction are highly dependent on the acceptor used. For example, with N-acetylglucosamine (GlcNAc) as the acceptor, 6'-sulfo-N-acetyllactosamine and its isomer are produced in a 49% total yield. tandfonline.comnih.gov When glucose is the acceptor, the primary product is S6Galβ1-2Glc, with a total yield of 74%. tandfonline.comnih.gov The anomeric configuration of the acceptor also plays a significant role; methyl α-D-glucopyranoside leads to a 41% yield of mainly S6Galβ1-2Glcα-OMe, while methyl β-D-glucopyranoside results in a much lower yield of 12%. tandfonline.comnih.gov
Another example of enzymatic synthesis involves a multi-enzyme system to create the disulfated disaccharide unit of corneal keratan (B14152107) sulfate. nih.gov This process uses four different enzymes, including human corneal GlcNAc 6-O-sulfotransferase (hCGn6ST), in a sequential manner to build the desired sulfated structure. nih.gov
Table 1: Enzymatic Synthesis of Sulfated Disaccharides using B. circulans β-D-galactosidase
| Acceptor | Major Product(s) | Total Yield (%) |
|---|---|---|
| N-acetylglucosamine (GlcNAc) | 6'-sulfo N-acetyllactosamine and its positional isomer | 49 |
| Glucose | S6Galβ1-2Glc and other isomers | 74 |
| Methyl α-D-glucopyranoside | S6Galβ1-2Glcα-OMe and its β-(1-6)-linked isomer | 41 |
Glycoside hydrolases (GHs) are enzymes that typically break down glycosidic bonds. nih.govnih.gov However, through protein engineering, these enzymes can be modified to favor synthesis (transglycosylation) over hydrolysis. nih.gov This approach is promising for the synthesis of complex oligosaccharides. google.com Mutations in GHs can alter their substrate specificity and catalytic mechanism, enabling the synthesis of novel glycosidic linkages. nih.govnih.gov For instance, engineered mutants of β-glucosidase CelB from the hyperthermophilic archaeon Pyrococcus furiosus have been shown to improve oligosaccharide synthesis. nih.gov The use of mutants of wild-type glycoside hydrolases has been proposed as a method for preparing specific disaccharides. google.com
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to produce complex carbohydrates. nih.govresearchgate.netnih.gov This approach often involves the chemical synthesis of a core structure, which is then modified enzymatically to introduce specific functional groups, such as sulfates, with high regio- and stereoselectivity. researchgate.netacs.org
One-pot multienzyme (OPME) systems are a particularly efficient chemoenzymatic strategy. nih.gov These systems utilize multiple enzymes in a single reaction vessel to carry out a cascade of reactions, starting from simple monosaccharides to produce complex oligosaccharides without the need to isolate intermediates. nih.govresearchgate.net
A recent example is the systematic chemoenzymatic synthesis of a library of site-selectively sulfated and sialylated N-glycans. acs.org This was achieved using a combination of human sulfotransferases (CHST2, Gal3ST1, and CHST1), galactosyltransferases, and sialyltransferases. acs.org This study highlighted the novel glycan antenna selectivity of these sulfotransferases, which allowed for the site-selective sulfation of N-glycans. acs.org
Chemoenzymatic strategies have also been employed for the synthesis of heparan sulfate oligosaccharides. nih.govphysiology.org In some cases, a "chemoenzymatic synthons" approach is used, where substrates with alternative modifications are used for the enzymatic synthesis of oligosaccharide derivatives, which are then chemically converted to the final desired products. nih.gov
Purification Techniques for Synthesized Sucrose Octasulfate
The purification of synthesized sucrose octasulfate is a critical step to obtain a product of high purity. Various methods have been developed, often involving precipitation and recrystallization.
A common method for synthesizing the potassium salt of sucrose octasulfate involves reacting sucrose with a triethylamine-sulfur trioxide complex. patsnap.com After the reaction, the pH is adjusted with potassium hydroxide solution, and the mixture is cooled to induce precipitation. The crude product is then purified by repeated crystallization from purified water. patsnap.com
Similarly, for the sodium salt, the synthesis involves reacting sucrose with a triethylamine-sulfur trioxide complex, followed by pH adjustment with sodium hydroxide. google.com The resulting product is purified by dissolving the filter cake in purified water and recrystallizing it multiple times until the product is white. google.com
For the ammonium salt of sucrose octasulfate, the synthesis can be carried out using chlorosulfonic acid and 2-picoline. google.com The crude product is solidified by adding reagent alcohol and then recrystallized from aqueous reagent ethanol (B145695) to yield the pure ammonium salt. google.com This ammonium salt can then be converted to the sodium salt by dissolving it in water, adjusting the pH with sodium hydroxide, and precipitating the sodium salt with ethanol. google.com
Another purification strategy involves the use of ion exchange chromatography, although some methods aim to avoid this step. google.com The synthesis of the octakistriethylammonium salt (TASOS) from its sodium or potassium salt has traditionally involved ion exchange. googleapis.com However, a newer process involves combining a TASOS solution with a polar organic solvent and triethylamine, concentrating the solution, and then adding 2-methyltetrahydrofuran (B130290) and/or tetrahydrofuran (B95107) to precipitate the TASOS as a white powder. googleapis.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| 3-amino-3-deoxy-α-D-allopyranosyl-β-D-fructofuranoside | - |
| 3-amino-3-deoxysucrose | - |
| 3-azido-3-deoxysucrose peracetate | - |
| 3-ketosucrose | α-D-ribo-hexopyranosyl-3-ulose-β-D-fructofuranoside |
| 3-thiosucrose | - |
| 4-methylumbelliferyl 6-sulfo-β-D-galactopyranoside | S6Galβ-4MU |
| 6'-sulfo-N-acetyllactosamine | - |
| Agrobacterium tumefaciens | - |
| Allosucrose | - |
| Bacillus circulans | - |
| Chlorosulfonic acid | - |
| Dextransucrase | - |
| Galactosyltransferase | - |
| Glucose | - |
| Glycoside hydrolase | GH |
| Heparan sulfate | - |
| Human corneal GlcNAc 6-O-sulfotransferase | hCGn6ST |
| Hydroxylamine | - |
| Keratan sulfate | - |
| Methoxylamine | - |
| Methyl α-D-glucopyranoside | - |
| Methyl β-D-glucopyranoside | - |
| N-acetylglucosamine | GlcNAc |
| Potassium ethylxanthate | - |
| Potassium hydroxide | - |
| Pyrococcus furiosus | - |
| Sialyltransferase | - |
| Sodium hydroxide | - |
| Sucrose | - |
| Sucrose octasulfate | - |
| Sucrose octasulfate ammonium salt | - |
| Sucrose octasulfate octakistriethylammonium salt | TASOS |
| Sucrose octasulfate potassium salt | - |
| Sucrose octasulfate sodium salt | - |
| Sulfotransferase | - |
| Tetrahydrofuran | - |
| Triethylamine | - |
| Triethylamine-sulfur trioxide complex | - |
| 2-methyltetrahydrofuran | - |
| 2-picoline | - |
| β-D-galactosidase | - |
Chromatographic Methods (e.g., Column Chromatography, Ion Exchange Chromatography, Gel Filtration)
Chromatographic techniques are widely employed to separate and purify sucrose octasulfate from complex mixtures based on the differential physicochemical properties of the components.
Column Chromatography: Normal phase chromatography has been utilized for the purification of sucrose derivatives. researchgate.net For the analysis and purification of sucrose octasulfate, various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed. These methods are crucial for assessing purity and for isolating the desired compound.
Ion-Pair Reversed-Phase UPLC: A sensitive bioanalytical method for determining sucrose octasulfate in biological samples uses ion-pair reversed-phase UPLC coupled with mass spectrometry (IPRP-UPLC-ESI-MS/MS). This technique employs a polar amide column and uses diethylamine (B46881) and formic acid as ion-pairing reagents for separation. researchgate.net
Anion-Exchange Chromatography: High-Performance Anion-Exchange Chromatography (HPAEC) is a versatile method for analyzing underivatized carbohydrates, including sucrose. nih.gov This technique separates molecules based on their affinity for an ion-exchange column. news-medical.net It has been used to separate sucrose octasulfate from related substances. nihs.go.jp Historically, ion-exchange chromatography has been used to convert sodium or potassium salts of sucrose octasulfate into other forms, such as the triethylammonium (B8662869) salt. googleapis.com
Amino-based Columns: HPLC systems using aminopropyl-silanized silica (B1680970) gel columns are effective for the analysis of potassium sucrose octasulfate. nihs.go.jp The mobile phase typically consists of an ammonium sulfate solution adjusted to an acidic pH. nihs.go.jp
Table 1: Examples of HPLC Conditions for Sucrose Octasulfate Analysis
| Parameter | Method 1 nihs.go.jp | Method 2 sielc.com | Method 3 researchgate.net |
|---|---|---|---|
| Column Type | Aminopropyl-silanized silica gel | BIST™ A+ Cation-Exchange | Polar Amide |
| Column Dimensions | 4 mm x 30 cm | 2.1 mm x 100 mm | Not specified |
| Mobile Phase | Ammonium sulfate in water (pH 3.5) | Dimethyl piperazine (B1678402) acetate (B1210297) buffer with MeCN | Diethylamine and formic acid buffer |
| Detector | Differential refractometer | Not specified | Electrospray Triple Quadrupole Mass Spectrometry (ESI MS/MS) |
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. harvardapparatus.comnih.govspringernature.com It is a gentle technique that can be used to separate large molecules like sucrose octasulfate from smaller impurities such as salts or low-molecular-weight reagents. harvardapparatus.com Gel filtration has been used in studies involving sucrose octasulfate to analyze its role in mediating protein dimerization, demonstrating its utility in separating the protein-sucrose octasulfate complex. nih.gov The separation is achieved by passing the mixture through a column packed with a porous gel matrix; larger molecules elute first as they are excluded from the pores, while smaller molecules are retained longer. harvardapparatus.com
Crystallization and Recrystallization Procedures
Crystallization is a powerful method for purifying solid compounds. For sucrose octasulfate, this process is typically applied to its various salts, as the acidic form is unstable. googleapis.com The principle relies on the lower solubility of the desired compound in a specific solvent system compared to the impurities, especially upon cooling. libretexts.org
The process generally involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization. libretexts.org The resulting crystals are then isolated by filtration. google.compatsnap.com
Recrystallization of Sucrose Octasulfate Salts: Different salts of sucrose octasulfate can be purified through specific crystallization protocols. The ammonium, potassium, sodium, cesium, and rubidium salts have been successfully obtained as crystals. google.comjst.go.jp
Potassium and Sodium Salts: A common method for purifying the sodium and potassium salts of sucrose octasulfate involves dissolving the crude product, obtained after synthesis and pH adjustment, in purified water at a slightly elevated temperature (e.g., 30-35°C). google.compatsnap.com The solution is then cooled to a lower temperature (e.g., 0-5°C) to precipitate the purified salt. This process is often repeated multiple times until a white, pure product is obtained. google.compatsnap.com
Ammonium Salt: The ammonium salt of sucrose octasulfate can be purified by recrystallization from an aqueous ethanol solution (e.g., 50/50 water/ethanol). google.com
Precipitation Method: Another approach involves precipitating the salt from an aqueous solution by adding a miscible organic solvent in which the salt is less soluble. For instance, the sodium salt of sucrose octasulfate can be precipitated from its aqueous solution by the addition of ethanol. google.com Similarly, an amorphous powder of sucrose octasulfate octakistriethylammonium salt (TASOS) can be obtained with high purity by precipitation from a solution using an anti-solvent like 2-methyltetrahydrofuran. googleapis.com
Table 2: Research Findings on Recrystallization of Sucrose Octasulfate Salts google.compatsnap.com
| Parameter | Embodiment 1 patsnap.com | Embodiment 2 patsnap.com | Embodiment 3 patsnap.com |
|---|---|---|---|
| Starting Material | 5g Sucrose | 5g Sucrose | 5g Sucrose |
| Reaction Temp. & Time | 60-65°C, 3 hours | 75-80°C, 2 hours | 40-50°C, 5 hours |
| Crystallization Solvent | Purified Water (30ml) | Purified Water (30ml) | Purified Water (30ml) |
| Dissolution Temperature | 30-35°C | 30-35°C | 30-35°C |
| Crystallization Temperature | 0-5°C | 0-5°C | 0-5°C |
| Number of Crystallizations | 3 | 3 | 2 |
| Final Product | 14.2g White Powder | 14.2g White Powder | 15.2g White Powder |
| Yield | 85% | 85% | 91% |
| Melting Point (°C) | 160-161 | 160-161 | 160-162 |
Data pertains to the synthesis and purification of the potassium salt.
Advanced Spectroscopic and Analytical Characterization of Sucrose Octasulfate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a primary tool for the structural elucidation of complex organic molecules like sucrose (B13894) octasulfate. nih.gov It provides unparalleled insight into the molecule's atomic framework. nih.gov
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra offer foundational data on the chemical environment of every proton and carbon atom within the sucrose octasulfate molecule. In ¹H NMR, the signals corresponding to the protons on the sucrose backbone are shifted to lower fields (higher ppm values) due to the strong electron-withdrawing effect of the eight sulfate (B86663) groups. This deshielding effect is a characteristic feature of sulfated carbohydrates. researchgate.net
Similarly, in ¹³C NMR spectra, the carbon atoms directly bonded to the sulfate groups exhibit significant downfield shifts. The precise chemical shifts for each carbon provide a fingerprint of the molecule, confirming the octasulfated substitution pattern. semanticscholar.org The interpretation of these 1D spectra is the first step in confirming the identity and purity of the compound. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Sucrose Octasulfate
| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Glucosyl H-1 | ~5.7 | Glucosyl C-1 |
| Glucosyl H-2 | ~4.6 | Glucosyl C-2 |
| Glucosyl H-3 | ~5.2 | Glucosyl C-3 |
| Glucosyl H-4 | ~4.8 | Glucosyl C-4 |
| Glucosyl H-5 | ~4.9 | Glucosyl C-5 |
| Glucosyl H-6 | ~4.4-4.6 | Glucosyl C-6 |
| Fructosyl H-3' | ~5.1 | Fructosyl C-2' |
| Fructosyl H-4' | ~4.7 | Fructosyl C-3' |
| Fructosyl H-5' | ~4.5 | Fructosyl C-4' |
| Fructosyl H-6' | ~4.3-4.5 | Fructosyl C-5' |
| Fructosyl C-1' | ~63 | |
| Fructosyl C-6' | ~69 | |
| Note: Chemical shifts are approximate and can vary based on solvent, pH, and counter-ions. |
To unravel the complex, overlapping signals in 1D NMR spectra, two-dimensional techniques like Correlation Spectroscopy (COSY) are employed. semanticscholar.org A COSY experiment maps the coupling relationships between protons, allowing for a definitive assignment of all proton signals within the glucose and fructose (B13574) rings. By tracing the correlations, one can walk through the spin systems of each monosaccharide unit, confirming their identity and the integrity of the sucrose backbone. This connectivity map is indispensable for validating the assignments made from 1D spectra.
Mass Spectrometry (MS) Techniques
Mass spectrometry is essential for determining the molecular weight of sucrose octasulfate and for probing its structure through fragmentation analysis. Due to the labile nature of the sulfate groups, specialized "soft" fragmentation techniques are necessary. nih.gov
Electron Capture Dissociation (ECD) is a powerful MS/MS technique for analyzing large, post-translationally modified molecules, including sulfated carbohydrates. msvision.combu.edu In this method, multiply charged positive ions of sucrose octasulfate capture low-energy electrons, which induces fragmentation. wikipedia.org A significant advantage of ECD is its ability to cleave the N-Cα backbone bonds in peptides while leaving labile modifications, like sulfation, intact. bu.edu When applied to sucrose octasulfate, ECD can induce cleavage of the glycosidic bond and backbone, providing extensive fragmentation that confirms the mass and sequence while retaining the sulfate groups, thereby verifying the octasulfation pattern. nih.govnih.gov
Electron Detachment Dissociation (EDD) is the negative-ion mode counterpart to ECD and is particularly effective for analyzing highly acidic, polyanionic molecules like sucrose octasulfate. nih.gov This technique involves irradiating multiply charged negative ions with electrons, causing electron detachment and subsequent fragmentation. nih.govnih.gov EDD provides structural information that is complementary to other fragmentation methods like Collision-Activated Dissociation (CAD) and Infrared Multiphoton Dissociation (IRMPD). nih.govproquest.com For sucrose octasulfate, EDD generates abundant and reproducible fragmentation, including unique cross-ring cleavages, which offers a detailed map of the molecule's structure and helps to confirm the location of the sulfate esters. nih.govnih.gov
Chromatographic Analysis for Purity and Degree of Sulfation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of sucrose octasulfate. sielc.com The highly polar and acidic nature of sucrose octasulfate, due to its eight sulfate groups, dictates the choice of HPLC conditions. sielc.com
One established method utilizes a BIST A+ column with specific dimensions (100 mm length, 2.1 mm diameter, 5 µm particle size, 100 Å pore size). sielc.com This method is suitable for analyzing sucrose octasulfate and its complex with aluminum. sielc.com Another approach employs an aminopropylsilanized silica (B1680970) gel column with a mobile phase consisting of ammonium (B1175870) sulfate in water, adjusted to a pH of 3.5 with phosphoric acid. nihs.go.jp Furthermore, a method using a Phenomenex Luna ODS3 column with a mobile phase of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in an isocratic elution has been developed and validated. unair.ac.id This method demonstrated good selectivity and accuracy, with a retention time for sucralfate (B611045) of 2.29 minutes. unair.ac.id
Table 2: HPLC Methods for Sucrose Octasulfate Analysis
| Column Type | Mobile Phase | Detector | Key Parameters | Reference |
| BIST A+ | Not specified | Not specified | Column: 100 x 2.1 mm, 5 µm | sielc.com |
| Aminopropylsilanized silica gel | Ammonium sulfate in water, pH 3.5 | Refractive Index (RI) | Flow rate: 1.0 mL/min, Temp: 30 °C | glsciences.com |
| Octadecylsilanized silica gel | 0.005 mol/L tetrabutylammonium (B224687) hydroxide (B78521) and acetonitrile | Not specified | Column: 30 cm x 3.9 mm, 10 µm, Temp: ~35°C | nihs.go.jp |
| Phenomenex Luna ODS3 | Acetonitrile : 0.1% TFA (50:50) | Evaporative Light Scattering Detector (ELSD) | Flow rate: 0.8 mL/min, Temp: 25°C | unair.ac.id |
Ion chromatography (IC) is particularly well-suited for the analysis of charged molecules like sucrose octasulfate. sigmaaldrich.com High-performance anion-exchange chromatography (HPAEC), a subset of IC, is a powerful technique for separating carbohydrates based on the subtle differences in the pKa values of their hydroxyl groups when in a strongly alkaline mobile phase. chromatographyonline.com The separated anions can then be detected, often using pulsed amperometric detection (PAD). chromatographyonline.com This method allows for the qualitative and quantitative analysis of a wide range of sugars. mdpi.com While specific applications of IC to sucrose octasulfate are not extensively detailed, the principles of separating anionic sugars are directly relevant. researchgate.net
Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the separation and identification of sugars. cutm.ac.in A typical TLC system for sugars involves a silica gel plate and a solvent system such as chloroform, acetic acid, and water. cutm.ac.in Visualization can be achieved by spraying with an agent like diphenylamine (B1679370) and aniline (B41778) followed by heating. cutm.ac.in This technique can effectively separate different sugars and could be adapted to assess the purity of sucrose octasulfate and identify less sulfated sucrose derivatives.
Other Analytical Methods
Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Structure Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present in a molecule, thereby confirming its chemical structure. This method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum serves as a unique molecular "fingerprint."
In the context of Sucrose Octasulfate, FTIR analysis is crucial for verifying the successful sulfation of the parent sucrose molecule. This is achieved by comparing the spectrum of the product to that of the starting material, sucrose, and identifying the disappearance of certain bands and the appearance of new ones.
The FTIR spectrum of sucrose is well-characterized, exhibiting prominent absorption bands related to its various functional groups. The most notable features are a broad band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the numerous hydroxyl groups, and a complex series of strong bands between 1200 and 900 cm⁻¹, which correspond to C-O stretching and C-O-H bending vibrations.
Upon the complete sulfation of sucrose to form sucrose octasulfate, significant changes are expected in the FTIR spectrum. The most definitive of these changes is the appearance of strong absorption bands characteristic of the sulfate groups (SO₃). Specifically, the S=O stretching vibration in sulfate esters is known to produce a strong band in the region of 1230 cm⁻¹. The presence of this band, coupled with the significant reduction or complete disappearance of the broad O-H stretching band, provides strong evidence for the successful substitution of the hydroxyl groups with sulfate esters.
Detailed analysis of the spectra reveals specific vibrational modes. While a complete, experimentally-verified peak assignment for sucrose octasulfate is not widely available in published literature, a comparative analysis based on the known spectra of sucrose and other sulfated polysaccharides allows for the identification of key spectral changes.
Table 1: Comparative FTIR Peak Assignments for Sucrose and Expected Peaks for Sucrose Octasulfate
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Sucrose) | Expected Change/New Peak (Sucrose Octasulfate) |
| ~3500-3200 | O-H stretching | Disappearance or significant intensity reduction |
| ~2900 | C-H stretching | Remains present |
| ~1450-1300 | C-H bending | Remains present |
| ~1230 | - | Appearance of strong S=O stretching from sulfate groups |
| ~1150-950 | C-O stretching, C-C stretching | Overlapping and shifting of bands due to sulfation |
| Below 900 | "Fingerprint Region" with various skeletal vibrations | Significant changes in the pattern of peaks |
This table is based on a comparison of known sucrose spectral data and characteristic frequencies for sulfated compounds.
The region between 900 and 1450 cm⁻¹ in the sucrose spectrum is attributed to C-H and C-O stretching vibrations. nih.gov The conversion to sucrose octasulfate introduces the prominent S=O stretching band, which is a key indicator for the presence of sulfate. sielc.com Studies on other sulfated sugars confirm that the introduction of sulfate groups leads to characteristic absorption bands in this region of the spectrum. sielc.com For instance, research on sulfated glycosaminoglycans consistently shows a distinct band around 1230 cm⁻¹ arising from the S=O stretching of sulfate esters. sielc.com Furthermore, a comparative study involving carbonized and sulfonated sucrose demonstrated the emergence of bands corresponding to acidic sulphonate (–SO₃H) groups after the sulfonation process. nih.gov
Conformational Analysis and Molecular Dynamics of Sucrose Octasulfate
Experimental Elucidation of Conformational States
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide invaluable insights into the solution-state structure and flexibility of sucrose (B13894) octasulfate.
High-resolution NMR spectroscopy has been a primary tool for the conformational analysis of sucrose octasulfate. nih.gov Two-dimensional and deuterium-induced differential-isotope-shift NMR measurements have enabled the complete assignment of all ¹H and ¹³C resonances of potassium sucrose octasulfate, confirming the complete sulfation of the sucrose moiety. nih.gov A comparison of the ¹³C NMR chemical shifts between potassium sucrose octasulfate and the active ingredient in sucralfate (B611045) demonstrated that the sugar backbone in sucralfate is indeed sucrose octasulfate. nih.gov
The analysis of NMR parameters, such as chemical shifts and coupling constants, provides information about the average conformation and the flexibility of the molecule in solution. While detailed solution-state NMR data tables for sucrose octasulfate are specific to individual research studies, a representative comparison can be made with its parent molecule, sucrose, and a related derivative, sucrose octaacetate, to illustrate the impact of substitution on the chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) This table is illustrative. Actual shifts can vary with experimental conditions.
| Compound | Moiety | H-1' / C-1' | H-1 / C-1 |
|---|---|---|---|
| Sucrose | Glucosyl | 5.41 / 93.1 | --- |
| Fructosyl | --- | 3.66 / 104.6 | |
| Sucrose Octaacetate | Glucosyl | 5.69 / 89.9 | --- |
| Fructosyl | --- | --- / 104.1 | |
| Sucrose Octasulfate | Glucosyl | ~5.7 / ~95 | --- |
| Fructosyl | --- | ~4.5 / ~106 |
Source: Data compiled and adapted from publicly available spectral databases and literature. nih.govchemicalbook.comhmdb.ca
The significant downfield shifts observed for the protons in sucrose octasulfate compared to sucrose are indicative of the strong deshielding effect of the electronegative sulfate (B86663) groups. The conformational flexibility of sulfated oligosaccharides in solution is a known characteristic, often driven by the electrostatic repulsion between the charged sulfate groups. nih.govnih.gov This flexibility means that the molecule does not exist in a single, rigid conformation but rather as an ensemble of interconverting states. NMR data, therefore, represents a population-weighted average of these conformations. unimo.it
The introduction of multiple sulfate groups dramatically alters the conformational preferences of the carbohydrate backbone. researchgate.net Per-O-sulfation can cause significant changes in the puckering of the monosaccharide rings and the torsion angles of the glycosidic linkage that connects them. researchgate.netnih.gov
Studies on various monosaccharides have shown that the steric and electrostatic repulsion between bulky sulfate groups can lead to substantial conformational changes. researchgate.net For instance, in some flexible pentoses, complete chair inversion of the pyranose ring has been observed upon sulfation. researchgate.net While complete chair inversion is less common in more rigid hexoses like glucose, significant distortions still occur. researchgate.net For the glucopyranose unit in sucrose octasulfate, quantum chemical calculations suggest that while the standard ⁴C₁ chair conformation is distorted, it does not undergo a complete inversion. researchgate.net In the fructofuranose ring, distortions can affect either the ring conformation itself (envelope or twist forms) or the orientation of the exocyclic side chain. researchgate.net
Computational Modeling and Simulation
Computational methods, including molecular dynamics simulations and quantum chemical calculations, complement experimental data by providing a detailed, atomistic view of the conformational landscape and dynamic behavior of sucrose octasulfate.
Accurate molecular dynamics (MD) simulations rely on well-parameterized force fields that can correctly describe the potential energy of a system as a function of its atomic coordinates. nih.gov Standard carbohydrate force fields, such as GLYCAM and CHARMM, have been extended to include parameters for sulfated residues, which is essential for modeling molecules like sucrose octasulfate. uu.nlnih.govnih.gov
The development of these parameters is a meticulous process. It involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on model compounds (e.g., sulfated monosaccharides) to determine their optimal geometries, conformational energies, and interactions with water. mdpi.com
Parameter Derivation: Force field terms (e.g., partial atomic charges, bond, angle, and dihedral parameters) are derived to reproduce the QM data. nih.gov A critical aspect for sulfated molecules is the accurate representation of the highly negative charge of the sulfate group. biorxiv.org
Validation: The new parameters are validated by running simulations and comparing the results with experimental data, such as NMR data or crystal structures. nih.gov
Recent advancements have focused on improving the description of electrostatic interactions in highly charged systems like sulfated glycosaminoglycans (GAGs), which are structurally related to sucrose octasulfate. biorxiv.org Some studies have shown that standard nonpolarizable force fields can sometimes lead to unrealistic aggregation of sulfated saccharides. biorxiv.orgacs.org To address this, implicitly polarizable models, which scale the charges on the ionic groups, have been developed and show improved agreement with high-level QM simulations. biorxiv.orgacs.org
Table 2: Major Force Fields Used for Simulating Sulfated Carbohydrates
| Force Field | Description | Key Features for Sulfated Glycans |
| GLYCAM06 | A widely used force field specifically developed for carbohydrates and glycoconjugates. nih.gov | Includes parameters for O- and N-sulfation, developed to be transferable and consistent. uu.nl |
| CHARMM | A comprehensive force field for biomolecular simulations, with extensions for carbohydrates. nih.gov | Parameters for sulfated derivatives are designed to be compatible with the broader CHARMM force field for proteins, lipids, and nucleic acids. nih.gov |
| Implicitly Polarizable Models (e.g., GLYCAM-ECC75) | Modifications of standard force fields where charges on ionic groups are scaled (e.g., by a factor of 0.75) to better account for electronic polarization effects in condensed phases. acs.org | Show improved performance in modeling interactions with ions and preventing artificial aggregation in highly sulfated systems. biorxiv.org |
| Source: Compiled from various studies on force field development. nih.govuu.nlnih.govbiorxiv.orgacs.org |
MD simulations provide a "computational microscope" to observe the motion of molecules over time, revealing the accessible conformations and the transitions between them. springernature.com Simulations of sulfated carbohydrates, including disaccharides and larger oligosaccharides, have provided key insights into their structure and dynamics. nih.govnih.gov
These simulations show that sulfated oligosaccharides are typically flexible in solution. nih.govnih.gov For sucrose octasulfate, simulations would explore the rotational freedom around the glycosidic bond (defined by the phi (Φ) and psi (Ψ) torsion angles) as well as the puckering of the glucose and fructose (B13574) rings. The electrostatic repulsion between the eight sulfate groups is expected to be a dominant factor, likely preventing compact conformations and promoting a more extended and flexible structure in solution.
Studies on related sulfated disaccharides, such as chondroitin (B13769445) sulfate, have shown that the sulfation pattern significantly impacts the conformational energy landscape. nih.gov For instance, 4-O-sulfation was found to shrink the basin of the global energy minimum, while 6-O-sulfation had a lesser effect on the backbone conformation. nih.gov While specific MD studies focusing solely on sucrose octasulfate are not broadly published, the principles derived from simulations of other highly sulfated glycans are directly applicable and suggest a dynamic molecule with a conformation strongly influenced by intramolecular electrostatic repulsions. nih.govnih.gov
Quantum chemical (QM) calculations, such as ab initio and Density Functional Theory (DFT) methods, provide the most accurate determination of molecular geometries and relative energies for different conformations. mdpi.comnih.gov These methods are computationally intensive and are typically applied to smaller molecules or fragments, such as individual sulfated monosaccharides or disaccharides. researchgate.net
QM studies have been crucial in understanding the intrinsic effects of sulfation on ring conformation. researchgate.net For example, calculations helped establish that even in cases of significant conformational change, like in sulfated glucose derivatives, a complete inversion of the ring chair is not energetically favorable. researchgate.net QM can also be used to calculate the energy barrier for rotation around the glycosidic bond, providing insight into the flexibility of the linkage. For some sulfated residues, a low computed conformational barrier is consistent with experimental observations of flexibility. mdpi.com
These calculations are fundamental to the parameterization of the force fields used in MD simulations, ensuring that the classical models are grounded in a physically accurate description of the molecule's electronic structure and energetics. researchgate.net
Impact of Sulfation Pattern on Conformational Behavior
The addition of eight sulfate groups to the sucrose backbone is the single most important factor governing its conformational behavior. The degree and distribution of these groups dictate the molecule's shape, flexibility, and interaction potential.
Role of Degree of Sulfation and Sulfate Group Distribution
The high degree of sulfation—with all eight hydroxyl groups replaced by sulfate esters—introduces significant steric bulk and a high negative charge density. nih.govsielc.com This extensive sulfation restricts the conformational freedom of the molecule compared to unsubstituted sucrose. The sheer size of the sulfate groups limits the rotation around the glycosidic bond and influences the puckering of the saccharide rings.
Studies on other sulfated oligosaccharides, such as fucans, provide valuable insights into how sulfation patterns affect molecular dynamics. nih.govnih.gov Research has shown that the position of sulfation is critical. For instance, sulfation near a glycosidic linkage, such as at the 2-position, can sterically hinder motion and make the local structure more rigid. nih.gov Conversely, the absence of a sulfate group at a particular position can increase local flexibility. nih.gov In sucrose octasulfate, the complete and regular sulfation pattern leads to a unique and complex interplay of these effects across the entire molecule. The distribution of the eight sulfate groups creates a highly charged surface that dictates its interaction with its environment, including solvent molecules and biological partners. nih.gov
Electrostatic Repulsion and Hydrogen Bonding in Conformational Dynamics
The conformational dynamics of sucrose octasulfate are dominated by two opposing, yet interconnected, forces: electrostatic repulsion and hydrogen bonding.
Electrostatic Repulsion: Each of the eight sulfate groups carries a negative charge in solution, resulting in powerful intramolecular electrostatic repulsions. researchgate.net This "Coulomb repulsion" prevents the molecule from adopting a compact conformation, forcing it into a more extended and rigid structure. researchgate.net This effect is so significant that the multiply charged precursor ion of sucrose octasulfate is observed to be fragile in the gas phase of mass spectrometry experiments due to this internal repulsion. researchgate.net In analogous sulfated oligosaccharides, electrostatic repulsion between sulfate groups on opposite sides of a glycosidic bond has been shown to amplify molecular motions. nih.gov This internal repulsive force is a key factor that distinguishes the conformation of sucrose octasulfate from that of neutral sucrose.
Hydrogen Bonding: While electrostatic repulsion acts as an expansive force, hydrogen bonding can introduce local order and reduce flexibility. Although the hydroxyl groups of sucrose are sulfated, the oxygen atoms of the sulfate groups can act as hydrogen bond acceptors. Intramolecular hydrogen bonds may form, helping to stabilize certain conformations. More importantly, the sulfate groups form strong hydrogen bonds with surrounding water molecules. researchgate.net This extensive hydration shell influences the molecule's effective size and conformational preferences. Studies on unsubstituted sucrose have demonstrated the crucial role of both intramolecular and intermolecular hydrogen bonds in defining its structure in solution. diva-portal.org In sulfated glycans, inter-residual hydrogen bonds have been observed to decrease the dynamics of repeating units, effectively making parts of the molecule more rigid. nih.gov The final conformation of sucrose octasulfate in solution is therefore a dynamic equilibrium, shaped by the balance between the repulsive forces of the sulfate groups and the ordering effects of hydrogen bonding networks.
| Force | Description | Impact on Conformation |
|---|---|---|
| Electrostatic Repulsion | Repulsive forces between the eight negatively charged sulfate groups. researchgate.net | Promotes an extended, more rigid conformation; prevents collapse; can amplify local motions. nih.govresearchgate.net |
| Hydrogen Bonding | Interaction between sulfate oxygens (as acceptors) and hydrogen donors (e.g., water). researchgate.net | Creates an extensive hydration shell; potential for intramolecular H-bonds to stabilize specific conformations and reduce dynamics. nih.govdiva-portal.org |
Biomolecular Interactions and Mechanistic Studies of Sucrose Octasulfate
Interactions with Proteins and Growth Factors
Sucrose (B13894) octasulfate's highly sulfated structure allows it to interact with a variety of heparin-binding proteins, thereby influencing their function. These interactions are central to its observed biological effects.
Binding to Fibroblast Growth Factors (FGFs) and Fibroblast Growth Factor Receptors (FGFRs)
Sucrose octasulfate has been shown to interact with high affinity to fibroblast growth factors (FGFs), particularly FGF-2. nih.gov This binding is a key aspect of its biological activity, as FGFs are potent regulators of cell growth, differentiation, and angiogenesis. The interaction between SOS and FGFs influences the subsequent binding to their receptors, FGFRs. nih.govnih.gov Studies have demonstrated that SOS can potently inhibit the binding of FGF-2 to endothelial cells and even displace pre-bound FGF-2 from these cells. nih.govnih.gov
The interaction of SOS with both FGF and FGFR is crucial for the formation of a stable ternary complex. nih.govnih.gov Crystal structure analysis of the FGF2-FGFR1-SOS complex reveals that within this complex, SOS binds to both the FGF and the FGFR, thereby enhancing the affinity between the growth factor and its receptor. nih.govnih.gov
A critical step in FGF signaling is the dimerization of FGFRs, an event that is dependent on heparin or heparan sulfate (B86663). nih.gov Sucrose octasulfate has been shown to effectively induce this FGF-dependent dimerization of FGFRs. nih.govnih.govtandfonline.com The crystal structure of the dimeric FGF2-FGFR1-SOS complex shows a symmetrical arrangement of two 1:1:1 FGF2-FGFR1-SOS ternary complexes. nih.govnih.gov
The mechanism involves SOS not only increasing the affinity between FGF and FGFR within a single ternary complex but also interacting with the adjacent FGFR in the dimer. nih.govnih.gov This cross-linking action promotes the necessary protein-protein interactions that stabilize the dimerized state of the receptor. nih.govnih.gov This finding is supported by the observation that selectively desulfated SOS molecules are unable to promote receptor dimerization, highlighting the importance of the sulfate groups in this process. nih.govnih.govtandfonline.com The ability of the relatively small SOS molecule to induce dimerization suggests that a high degree of sulfation can compensate for the shorter length compared to heparin. nih.gov
This mechanism, where SOS mimics the dual role of heparin in both increasing FGF-FGFR affinity and promoting receptor dimerization, provides strong support for the "two-end" model of heparin-induced FGFR dimerization. nih.govnih.gov
Sucrose octasulfate significantly regulates the binding dynamics of FGFs. It has been shown to potently inhibit the binding of FGF-2 to endothelial cells. nih.govnih.gov Furthermore, SOS can actively strip FGF-2 that is already bound to cell surface HSPGs. nih.govnih.gov This suggests that SOS can compete with HSPGs for FGF-2 binding.
In addition to regulating binding and release, SOS has been observed to facilitate the diffusion of FGF-2 through extracellular matrix (ECM) components like Descemet's membrane. nih.govnih.gov This suggests a potential role for SOS in the clearance of growth factors from the tumor microenvironment. nih.govnih.govresearchgate.net While it can enhance FGF-2 stimulated proliferation at low concentrations, at higher concentrations, it becomes progressively inhibitory. nih.gov
| Interactive Effect of SOS on FGF-2 | Research Finding |
| Binding Inhibition | SOS potently inhibits the binding of 125I-FGF-2 to BCE cells. nih.gov |
| Release Stimulation | SOS stimulates the release of pre-bound 125I-FGF-2 from BCE cells. nih.gov |
| Transport Facilitation | SOS significantly increases the transport of FGF-2 through a model of the extracellular matrix. nih.gov |
| Proliferation Regulation | SOS shows a biphasic effect, with slight enhancement of FGF-2 stimulated proliferation at low concentrations and progressive inhibition at high concentrations. nih.gov |
Interactions with Blood Coagulation Factors (e.g., Thrombin, Factor Xa)
While SOS is a heparin analog, its effects on blood coagulation are notably different. Studies have shown that SOS has minimal effects in standard coagulation assays, indicating that anticoagulation is not its primary mechanism of action. nih.govnih.govresearchgate.net However, it does interact with key coagulation factors.
The serine protease thrombin, a central enzyme in the coagulation cascade, is known to be modulated by heparin through binding at its exosite II. acs.orgnih.gov Sucrose octasulfate also binds to thrombin at this site. acs.orgnih.gov The binding affinity of SOS to thrombin is comparable to that of polymeric heparin, with a dissociation constant (Kd) of approximately 1.4 μM. acs.orgnih.gov Interestingly, nonionic interactions, such as hydrogen bonding, play a more significant role in the binding of SOS to thrombin compared to heparin. acs.orgnih.gov
Sucrose octasulfate serves as a molecular mimic of heparin in its ability to bind to the positively charged exosite II of thrombin. acs.orgnih.gov However, the structural details and consequences of this binding differ significantly from those of heparin.
While both molecules bind to the same site, the stoichiometry and the resulting thrombin oligomerization state are different. Analytical ultracentrifugation has shown that in the presence of SOS, both bovine and human thrombin remain as monomers in solution. acs.orgnih.gov This is in stark contrast to the heparin-thrombin complex, which forms dimers. acs.orgnih.gov Furthermore, X-ray crystallography of the thrombin-SOS complex reveals that two molecules of SOS bind non-equivalently to the exosite II portions of a thrombin dimer in the crystal lattice, a different arrangement from the 1:2 stoichiometry observed in the heparin-thrombin complex. acs.orgnih.gov These chemical and structural differences in binding to exosite II likely underlie the distinct functional outcomes, particularly in thrombin inhibition. acs.orgnih.gov
| Feature | Sucrose Octasulfate (SOS) | Heparin |
| Binding Site on Thrombin | Exosite II acs.orgnih.gov | Exosite II acs.orgnih.gov |
| Thrombin State in Solution | Monomer acs.orgnih.gov | Dimer acs.orgnih.gov |
| Binding Stoichiometry (in crystal) | 2 SOS molecules per thrombin dimer (non-equivalent) acs.orgnih.gov | 1 heparin molecule per 2 thrombin molecules acs.orgnih.gov |
| Primary Binding Forces | Significant contribution from nonionic (hydrogen bonding) interactions acs.orgnih.gov | Primarily electrostatic interactions |
| Effect on Thrombin Activity | High potency, low efficacy inhibition acs.orgnih.gov | Potent inhibition (via antithrombin) |
Binding to Adhesion Lectins and Other Protein Receptors
Lectins are carbohydrate-binding proteins that recognize specific sugar moieties and are involved in various biological processes, including cell adhesion and signaling. nih.gov The interactions of sucrose octasulfate with lectins are less characterized than its interactions with growth factors and coagulation factors. However, given its carbohydrate-based structure, such interactions are plausible. For instance, certain bacterial lectins, like LecA from Pseudomonas aeruginosa, and adhesins like SadP from Streptococcus suis, are known to bind to specific glycosphingolipids on host cells, such as globotriaosylceramide (Gb3). nih.gov While direct binding studies of SOS to a wide range of lectins are not extensively documented, its highly sulfated nature makes it a candidate for interacting with lectins that have binding pockets amenable to such polyanionic structures.
Sucrose octasulfate (SOS), a synthetic, sulfated disaccharide, exhibits a range of biological activities stemming from its ability to interact with various proteins, particularly those with heparin-binding domains. Its structural resemblance to the repeating unit of heparin allows it to modulate cellular processes by influencing growth factor signaling, inflammatory responses, and other key pathways. This section delves into the non-clinical, molecular-level mechanisms through which sucrose octasulfate exerts its effects.
Inhibition of Pro-inflammatory Cytokines
Sucrose octasulfate has demonstrated the ability to modulate inflammatory responses by affecting the production of pro-inflammatory cytokines. While direct studies on sucrose octasulfate's inhibition of specific cytokines like TNF-α, IL-1β, and IL-6 are not extensively detailed in the provided context, the broader class of sulfated polysaccharides and related molecules are known to influence inflammatory pathways.
Inflammation is a complex biological response involving the activation of immune cells and the release of various signaling molecules, including cytokines. Key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) play a central role in orchestrating the inflammatory cascade. The overexpression of these cytokines is associated with numerous inflammatory conditions.
The mechanism of cytokine inhibition often involves interference with signaling pathways that lead to their production. For instance, the activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) triggers intracellular signaling cascades, such as the NF-κB pathway, resulting in the transcription of pro-inflammatory cytokine genes. nih.govunimib.it Compounds that can modulate these pathways can effectively reduce cytokine production. nih.govmdpi.com
Some studies have investigated the anti-inflammatory effects of various compounds by measuring their ability to suppress the production of these cytokines in cell-based assays, often using lipopolysaccharide (LPS)-stimulated macrophages as a model for inflammation. nih.govmdpi.comresearchgate.net The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators, is also a common indicator of anti-inflammatory activity. nih.govmdpi.com
While the direct impact of sucrose octasulfate on the production of TNF-α, IL-1β, and IL-6 requires further specific investigation, its known interactions with proteins involved in inflammatory signaling suggest a potential role in modulating these key pro-inflammatory mediators.
Roles in Cell Signaling and Platelet Aggregation
Sucrose octasulfate plays a significant role in modulating cell signaling, primarily through its interaction with heparin-binding growth factors and their receptors. One of the most studied interactions is with the Fibroblast Growth Factor (FGF) family, particularly FGF-2 (also known as basic FGF). nih.govnih.gov
Sucrose octasulfate binds to FGF-2 with high affinity, an interaction that can lead to several downstream effects. nih.govnih.gov It has been shown to potently inhibit the binding of FGF-2 to endothelial cells and can even displace pre-bound FGF-2 from these cells. nih.gov This modulation of FGF-2 binding directly impacts FGF-2-stimulated cell proliferation, which can have a biphasic effect depending on the concentration of sucrose octasulfate and the local cellular environment. nih.gov By influencing the interaction between FGF-2 and its receptors, sucrose octasulfate can either potentiate or inhibit FGF signaling pathways. nih.govnih.gov
The mechanism of this modulation can involve the dimerization of FGF-FGFR (Fibroblast Growth Factor Receptor) complexes. nih.gov Structural studies have shown that sucrose octasulfate can induce the dimerization of FGF1, a crucial step in the activation of FGF signaling. nih.gov This dimerization can occur through both protein-protein and protein-SOS-protein contacts. nih.gov
Regarding platelet aggregation, while direct studies on the effect of sucrose octasulfate are limited in the provided context, the process of platelet aggregation itself is a critical cellular event. It is known that damage to liver sinusoidal endothelial cells (LSECs) can lead to platelet activation and aggregation within the sinusoidal spaces. nih.gov This aggregation is associated with the expression of Fas ligand (FasL) on platelets, which can induce apoptosis in adjacent hepatocytes. nih.gov The prevention of platelet aggregation is therefore considered a potential therapeutic strategy in conditions like sinusoidal obstruction syndrome (SOS). nih.gov Although not directly stated for sucrose octasulfate, compounds that interfere with the initial steps of platelet activation and aggregation could theoretically modulate these pathological processes.
Angiogenesis Mechanisms (in vitro/mechanistic)
Sucrose octasulfate has been shown to influence angiogenesis, the formation of new blood vessels from pre-existing ones, through its interaction with key pro-angiogenic growth factors, most notably Fibroblast Growth Factor-2 (FGF-2). nih.govnih.gov Angiogenesis is a complex process involving endothelial cell proliferation, migration, and differentiation to form new vascular structures. mdpi.comrjraap.com
The primary mechanism by which sucrose octasulfate modulates angiogenesis is by affecting the bioavailability and activity of FGF-2. nih.gov FGF-2 is a potent pro-angiogenic factor that binds to heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM). nih.gov Sucrose octasulfate, due to its structural similarity to heparin, can compete with HSPGs for FGF-2 binding. nih.gov
In vitro studies have demonstrated that sucrose octasulfate can:
Inhibit FGF-2 binding to endothelial cells: By competing for binding sites, sucrose octasulfate can reduce the amount of FGF-2 available to interact with its receptors on endothelial cells. nih.gov
Release pre-bound FGF-2: Sucrose octasulfate can strip FGF-2 that is already bound to the cell surface, potentially making it available for clearance or for interaction with other signaling components. nih.gov
Facilitate FGF-2 diffusion: It has been shown to promote the diffusion of FGF-2 through basement membranes, suggesting a role in the mobilization and clearance of this growth factor from the tissue microenvironment. nih.gov
The effect of sucrose octasulfate on FGF-2-stimulated endothelial cell proliferation can be biphasic, meaning it can either stimulate or inhibit proliferation depending on its concentration. nih.gov This complex behavior arises from its ability to both present FGF-2 to its receptor, potentially enhancing signaling at low concentrations, and to sequester FGF-2 away from its receptor at higher concentrations, leading to inhibition. nih.gov Furthermore, sucrose octasulfate has been shown to support FGF-induced neoangiogenesis in various in vitro models. nih.gov
The table below summarizes the key mechanistic effects of sucrose octasulfate on in vitro angiogenesis:
| Mechanistic Effect | Description | Reference |
| Inhibition of FGF-2 Binding | Competes with cell surface receptors for FGF-2, reducing its binding to endothelial cells. | nih.gov |
| Release of Pre-bound FGF-2 | Displaces FGF-2 already bound to the cell surface. | nih.gov |
| Facilitation of FGF-2 Diffusion | Promotes the movement of FGF-2 through extracellular matrix components. | nih.gov |
| Modulation of Cell Proliferation | Exhibits a concentration-dependent biphasic effect on FGF-2-stimulated endothelial cell proliferation. | nih.gov |
| Support of Neoangiogenesis | Has been shown to support the formation of new blood vessels in in vitro models. | nih.gov |
Modulation of Toll-like Receptor 4 (TLR4) Activity
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured cells. nih.govunimib.itfrontiersin.org Activation of TLR4 triggers intracellular signaling cascades leading to the production of pro-inflammatory cytokines and the initiation of an inflammatory response. nih.govnih.gov
While direct studies on the modulation of TLR4 activity by sucrose octasulfate are not extensively detailed, the known interactions of other sulfated polysaccharides with components of the immune system suggest potential mechanisms. The modulation of TLR4 activity can occur at several levels, including direct binding to the TLR4/MD-2 complex, interference with ligand binding, or alteration of downstream signaling pathways. unimib.itnih.gov
Some molecules act as TLR4 antagonists by competing with LPS for binding to the MD-2 co-receptor, thereby preventing the dimerization and activation of TLR4. nih.gov Others may inhibit TLR4 signaling through different mechanisms, not involving direct competition with the ligand. unimib.it
It is established that some polysaccharides can stimulate immune cells through TLR4-dependent pathways. For instance, chitosan (B1678972) oligosaccharides have been shown to activate macrophages and dendritic cells via TLR4. researchgate.net This indicates that the structural features of a polysaccharide, such as its size, charge, and specific sugar composition, are critical determinants of its interaction with TLR4.
Given that sucrose octasulfate is a highly sulfated molecule, it is plausible that it could interact with the positively charged regions of TLR4 or its co-receptors, thereby modulating its activity. However, specific experimental evidence detailing the direct interaction of sucrose octasulfate with TLR4 and its functional consequences on TLR4 signaling is needed to fully elucidate this role.
Structure-Activity Relationships in Biomolecular Recognition
The biological activity of sucrose octasulfate is intrinsically linked to its specific chemical structure. The arrangement and number of sulfate groups on the sucrose backbone are critical for its interactions with various proteins, particularly heparin-binding proteins.
The degree and pattern of sulfation are paramount in determining the binding affinity and specificity of sulfated molecules like sucrose octasulfate for their protein targets. The eight sulfate groups on sucrose octasulfate create a highly anionic molecule that can engage in strong electrostatic interactions with positively charged amino acid residues, such as lysine (B10760008) and arginine, which are commonly found in the heparin-binding domains of proteins. nih.gov
The high density of sulfate groups on sucrose octasulfate is a key feature that allows it to mimic the binding properties of heparin. nih.gov This is particularly evident in its interaction with FGF-2, where the sulfate residues are essential for high-affinity binding. nih.govnih.gov Studies have shown that the binding of sucrose octasulfate to FGF-2 is saturable, indicating specific binding sites on the protein. nih.gov
The specific arrangement of the sulfate groups also plays a crucial role. The spatial orientation of the sulfate moieties determines the geometry of the interaction with the protein's binding pocket. This precise fit is necessary for high-affinity binding and subsequent biological activity. While the provided information does not detail studies comparing different sulfation patterns of sucrose, the principle that both the number and location of sulfate groups are critical for activity is well-established for heparin and other sulfated glycosaminoglycans.
The table below summarizes the key aspects of the structure-activity relationship of sucrose octasulfate:
| Structural Feature | Influence on Biomolecular Recognition | Reference |
| High Degree of Sulfation (8 sulfate groups) | Creates a highly anionic molecule, enabling strong electrostatic interactions with positively charged residues in protein binding sites. Mimics the binding properties of heparin. | nih.gov |
| Specific Pattern of Sulfation | The spatial arrangement of sulfate groups determines the specificity of binding to target proteins like FGF-2, ensuring a precise fit within the binding pocket. | nih.govnih.gov |
| Sucrose Backbone | Provides the scaffold for the presentation of the sulfate groups in a specific three-dimensional conformation. |
Impact of Molecular Structure on Biological Response
The biological activity of sucrose octasulfate (SOS), a disaccharide bearing eight sulfate groups, is intrinsically linked to its three-dimensional structure and the dense arrangement of its charged moieties. This highly sulfated molecule serves as a functional mimic of the natural glycosaminoglycan heparin, yet it exhibits distinct biological effects due to its unique sucrose backbone. nih.govacs.orgnih.gov
One of the most studied interactions of SOS is with the serine protease thrombin. SOS binds with high affinity to a specific site on thrombin known as exosite II, which is also a binding site for heparin. nih.govacs.orgnih.gov This interaction inhibits the catalytic activity of thrombin. biocat.com The dissociation constant (Kd) for the binding of SOS to human thrombin is approximately 1.4 μM, which is remarkably comparable to that of the much larger heparin polymer under similar conditions. nih.govacs.orgnih.gov This high affinity, despite the smaller size of SOS, underscores the critical role of its specific sulfation pattern and the spatial presentation of the sulfate groups on the sucrose scaffold. nih.gov
The molecular structure of SOS leads to different consequences upon binding to thrombin compared to heparin. While heparin binding induces the dimerization of thrombin, analytical ultracentrifugation studies have shown that thrombin remains a monomer in the presence of SOS. nih.govacs.orgnih.gov Furthermore, X-ray crystallography of the thrombin-SOS complex reveals that two molecules of SOS bind non-equivalently to the exosite II regions of a thrombin dimer in the crystal lattice, a stoichiometry and binding mode that differs from the heparin-thrombin complex. nih.govacs.orgnih.gov These structural differences in the resulting complexes are significant as they lead to different modulations of thrombin's activity, suggesting that SOS is not a perfect mimic of heparin and that its unique structure confers a distinct biological response. nih.govacs.org
Beyond its interaction with thrombin, the structure of sucrose octasulfate is also key to its influence on other biological systems. For instance, SOS has been shown to inhibit the binding of basic fibroblast growth factor (FGF-2) to endothelial cells and can even displace FGF-2 that is already bound. nih.gov This activity is attributed to the ability of the highly negatively charged SOS to compete with heparan sulfate proteoglycans for the heparin-binding domain of FGF-2. This has implications for processes such as angiogenesis and tumor growth, where FGF-2 plays a crucial role. nih.gov
The table below summarizes key comparative data on the interaction of Sucrose Octasulfate and Heparin with Thrombin.
Binding Characteristics of Sucrose Octasulfate vs. Heparin with Thrombin
| Ligand | Binding Affinity (Kd) to Thrombin | Effect on Thrombin Oligomerization | Binding Stoichiometry (Ligand:Thrombin in crystal structure) |
|---|---|---|---|
| Sucrose Octasulfate (SOS) | ~1.4 μM nih.govacs.orgnih.gov | Monomer in solution nih.govacs.orgnih.gov | 2:2 (non-equivalent binding) nih.govacs.orgnih.gov |
| Heparin | Comparable to SOS nih.gov | Dimer in solution nih.govacs.orgnih.gov | 1:2 nih.gov |
Role of Sulfate Groups in Attenuating Hydrogen Bond Dissociation Energy and Metal Ion Complex Formation
The eight sulfate groups of sucrose octasulfate are the primary drivers of its molecular interactions, governing both its binding to biological macromolecules and its ability to form complexes with metal ions. These highly acidic and polar groups create a molecule with a high negative charge density, which is fundamental to its function. nih.gov
The interaction between SOS and thrombin is a prime example of the dual role of the sulfate groups in mediating binding. The binding affinity is derived from both ionic and non-ionic forces. nih.gov The electrostatic attraction between the negatively charged sulfate groups of SOS and the positively charged amino acid residues (like arginine and lysine) in thrombin's exosite II constitutes the primary ionic interaction. nih.gov
The table below outlines the energetic contributions to the binding of Sucrose Octasulfate to thrombin, highlighting the importance of non-ionic forces.
Energetic Contributions to Ligand-Thrombin Interaction
| Ligand | Primary Binding Forces | Relative Contribution of Non-Ionic (Hydrogen Bonding) Forces |
|---|---|---|
| Sucrose Octasulfate (SOS) | Ionic and Non-ionic nih.gov | Makes a larger contribution than for heparin nih.govacs.orgnih.gov |
| Heparin | Ionic and Non-ionic nih.gov | Makes a smaller contribution than for SOS nih.gov |
In addition to their role in biomolecular recognition, the sulfate groups are the sites for the formation of complexes with metal ions. nih.gov This is a defining characteristic of sucrose octasulfate, though this article focuses on the compound without the inclusion of metals like aluminum. The fundamental interaction involves the coordination of the metal ions with the oxygen atoms of the sulfate groups. The exact structure and stoichiometry of these complexes are dependent on factors such as the ratio of sucrose octasulfate to the metal ion and the specific conditions under which the complex is formed. nih.gov This ability to chelate metal ions is another important aspect of the chemistry of sucrose octasulfate that is dictated by its dense array of sulfate groups.
Advanced Applications and Research Utility of Sucrose Octasulfate
Sucrose (B13894) Octasulfate as a Model Compound in Glycoscience Research
Glycoscience, the study of the structure and function of carbohydrates (glycans), benefits from model compounds that can simplify complex biological systems. researchgate.net Sucrose octasulfate, with its eight sulfate (B86663) groups on a disaccharide backbone, acts as a synthetic, homogenous model for the highly sulfated domains found in natural glycosaminoglycans (GAGs). nih.gov
Investigation of Sulfated Carbohydrate-Protein Interactions
The interaction between sulfated glycans and proteins is fundamental to numerous physiological processes. Sucrose octasulfate is extensively used to probe these interactions, particularly those involving heparin-binding proteins.
A primary area of this research involves the Fibroblast Growth Factor (FGF) signaling pathway. SOS has been shown to mimic the action of heparin by potentiating FGF-induced cell proliferation and neoangiogenesis. nih.govnih.gov Research has demonstrated that SOS facilitates these effects by inducing the dimerization of FGF receptors (FGFRs). nih.gov The crystal structure of the FGF2-FGFR1-SOS complex revealed that SOS binds to both FGF and its receptor, thereby increasing the affinity between them and promoting the formation of a stable dimeric complex essential for signal transduction. nih.gov This mechanism is reminiscent of the role heparin plays in FGF signaling. nih.gov
Studies have utilized SOS to understand the structural basis of these interactions. Within the ternary complex, SOS not only enhances the FGF-FGFR affinity but also interacts with the adjacent receptor, further stabilizing the dimer. nih.gov This use of SOS as a heparin analog allows researchers to dissect the specific molecular requirements for protein binding and activation without the inherent heterogeneity of natural heparin preparations. nih.gov
| Component | Interaction with Sucrose Octasulfate (SOS) | Resulting Effect | Reference |
|---|---|---|---|
| Fibroblast Growth Factor 2 (FGF2) | Binds directly to SOS | Stabilizes FGF2 structure | nih.gov |
| FGF Receptor 1 (FGFR1) | Binds directly to SOS | Increases FGF-FGFR affinity | nih.gov |
| Adjacent FGFR1 in Dimer | SOS interacts with the adjoining receptor | Promotes protein-protein interactions to stabilize dimerization | nih.gov |
Development of Standards for Glycosaminoglycan Analysis
The structural complexity and heterogeneity of natural glycosaminoglycans (GAGs) present a significant analytical challenge. mdpi.com Mass spectrometry (MS) is a key technique for GAG analysis, and the development of reliable standards is crucial for method validation and quantification. mdpi.com
Sucrose octasulfate has been utilized as a model compound and standard in the development of MS-based analytical techniques for sulfated carbohydrates. mdpi.com Its homogenous, well-defined structure of a disaccharide with eight sulfate groups provides a consistent reference point, in contrast to the variability of GAGs extracted from biological sources. mdpi.com For instance, electrospray ionization mass spectrometry methods have been evaluated using SOS to understand the behavior of highly sulfated carbohydrates during analysis.
Furthermore, analytical methods for quantifying related compounds, such as potassium sucrose octasulfate, have been established under pharmacopeial standards (USP), highlighting its role as a reference material for quality control and analytical procedure development.
Design and Development of Novel Biomolecules (non-clinical)
The defined structure of sucrose octasulfate makes it an excellent starting point or template for the rational design of new biologically active molecules in a non-clinical research setting.
Template for Synthesis of Heparin Agonists and Antagonists
Heparin's primary clinical use is as an anticoagulant, but it interacts with a vast number of proteins, suggesting broader therapeutic potential. However, its structural complexity and animal origin pose challenges. nih.gov Synthetic molecules that mimic specific actions of heparin are therefore of great interest.
Sucrose octasulfate serves as a template for such heparin mimetics. It has been shown to selectively accelerate the inactivation of thrombin by heparin cofactor II, a mechanism analogous to one of heparin's anticoagulant pathways. Unlike heparin, however, it does not significantly accelerate thrombin inactivation by antithrombin. This selective activity provides a model for designing more targeted anticoagulant agents that might have a different side-effect profile. Its ability to potently inhibit FGF-2 binding to cells, another heparin-like activity, further establishes its utility as a template for developing molecules that can regulate the activity of heparin-binding growth factors. nih.gov
| Biological Activity | Heparin Action | Sucrose Octasulfate (SOS) Action | Significance as a Template | Reference |
|---|---|---|---|---|
| FGF-2 Signaling | Potentiates FGF-2 activity by promoting FGF-FGFR dimerization | Mimics heparin's action, inducing FGF-dependent receptor dimerization | Model for designing growth factor modulators | nih.govnih.gov |
| Thrombin Inactivation (via Heparin Cofactor II) | Accelerates inactivation | Accelerates inactivation (~2000-fold) | Template for selective anticoagulants | |
| Thrombin Inactivation (via Antithrombin) | Accelerates inactivation | Does not accelerate inactivation | Demonstrates potential for designing molecules with greater specificity than heparin |
Modulators of Inflammatory Responses
Sucrose octasulfate has been investigated for its role in modulating inflammatory processes, particularly in the context of tissue repair. Chronic inflammation is characterized by an excess of matrix metalloproteinases (MMPs), which degrade the extracellular matrix and impair healing.
In non-clinical research, SOS is identified as an MMP modulator. nih.gov It is proposed to neutralize the excessive MMPs present in an inflammatory environment, thereby protecting growth factors and extracellular matrix proteins from degradation and promoting tissue repair. nih.gov Studies on models of reflux esophagitis have shown that SOS preferentially adheres to inflammatory lesions, forming a protective layer. nih.gov This targeted binding to inflamed tissue is a key property being explored. This mechanism has been leveraged in specialized wound dressings where SOS is incorporated to shorten the time to wound closure by mitigating the destructive inflammatory environment. nih.govhqontario.ca These findings underscore its utility as a research tool and a design template for creating anti-inflammatory agents that target sites of inflammation.
Research into Sulfated Sucrose Derivatives for Antioxidant Activity
Research into sulfated polysaccharides from natural sources like seaweed and fungi has consistently shown that the introduction of sulfate groups can enhance antioxidant activity. nih.govnih.govresearchgate.net The degree of sulfation often correlates positively with the ability to scavenge free radicals, such as superoxide (B77818) and hydroxyl radicals. researchgate.net For example, sulfated polysaccharide derivatives from Auricularia auricular demonstrated significantly stronger superoxide radical scavenging activity compared to their non-sulfated native forms. nih.gov
This established principle has spurred research into the potential antioxidant properties of other sulfated carbohydrates, including sucrose derivatives. While direct studies on the antioxidant capacity of sucrose octasulfate itself are not extensively detailed in peer-reviewed literature, related patent literature describes zinc sucrose octasulfate as possessing "antiradical properties". google.com The body of research on other sulfated polysaccharides provides a strong rationale for investigating sulfated sucrose derivatives as potential antioxidants. mdpi.comresearchgate.net The research focuses on how varying the degree and position of sulfation on the sucrose backbone could modulate its ability to neutralize reactive oxygen species, opening a pathway for the development of novel, carbohydrate-based antioxidants.
Applications in Advanced Material Science (non-clinical)
Component in Artificial Extracellular Matrix (ECM) Materials
The native extracellular matrix is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. In the field of tissue engineering, there is a significant effort to create artificial ECM materials that can replicate this environment to promote tissue regeneration. Sucrose octasulfate is increasingly being utilized as a key component in these materials due to its ability to mimic the functions of endogenous GAGs like heparan sulfate.
One of the primary applications of sucrose octasulfate in this area is its incorporation into hydrogel scaffolds. Hydrogels are three-dimensional, water-swollen polymer networks that can provide a hydrated and porous environment conducive to cell growth and tissue formation. The inclusion of sucrose octasulfate into hydrogel formulations can enhance their bioactivity in several ways. Its high sulfate group density allows it to sequester and stabilize heparin-binding growth factors, such as fibroblast growth factor-2 (FGF-2). This localized concentration of growth factors can then be presented to cells, influencing their proliferation and differentiation.
A study on a double-network porous hydrogel composed of poly(methyl methacrylate-co-acrylamide) and polyvinyl alcohol demonstrated that the incorporation of potassium sucrose octasulfate created a material with an interconnected pore structure that simulates the natural ECM. oup.com This structure is advantageous for drug loading and improving water absorption, as well as facilitating cell adhesion and growth. oup.com The mechanical properties of such hydrogels can also be tailored for specific applications. For instance, a particular formulation of this hydrogel exhibited good flexibility and toughness, with the ability to be knotted, twisted, and folded without breaking. oup.com
The table below summarizes the composition and key properties of a representative sucrose octasulfate-containing hydrogel designed to mimic the ECM.
| Property | Description | Value/Observation |
| Composition | Double-network porous hydrogel | Poly(methyl methacrylate-co-acrylamide) (p(MMA-co-AM)) and Polyvinyl alcohol (PVA) with Potassium Sucrose Octasulfate (PSO) |
| Structure | Interconnected porous morphology | Simulates natural ECM, beneficial for cell adhesion and growth. oup.com |
| Mechanical Properties | Flexible and tough | Capable of knotting, twisting, and folding without fracture. oup.com |
| Bioactivity | Growth factor sequestration | Ability to bind and deliver growth factors like FGF-2. nih.gov |
| Application | Wound healing | Designed to accelerate diabetic wound healing by delivering PSO. oup.com |
Role in Polyanion-Based Material Design and Functionalization
The highly anionic nature of sucrose octasulfate makes it a valuable building block for the design and functionalization of polyanion-based materials. Its eight sulfate groups per molecule provide a high charge density, which can be leveraged to control the surface properties of biomaterials and to create specific biological interactions.
One key application is in the development of surfaces that can actively engage with and influence cellular behavior. By immobilizing sucrose octasulfate onto a material's surface, researchers can create a GAG-mimetic interface. This functionalization can enhance the material's ability to bind and present growth factors, thereby modulating cell adhesion, proliferation, and differentiation. For example, surfaces functionalized with sucrose octasulfate have been shown to potently inhibit the binding of FGF-2 to endothelial cells and can even strip pre-bound FGF-2 from cell surfaces. nih.gov This demonstrates its potential to regulate growth factor signaling at the material-tissue interface.
Furthermore, sucrose octasulfate can be used in the layer-by-layer (LbL) assembly of polyelectrolyte multilayers. This technique involves the sequential adsorption of positively and negatively charged polymers to build up a thin film with controlled thickness and properties. Sucrose octasulfate can serve as the polyanion in these assemblies, allowing for the creation of highly functional coatings on a variety of substrates. These coatings can be designed to be biocompatible, to resist non-specific protein adsorption, or to actively release therapeutic agents.
The interaction of sucrose octasulfate with growth factors is a critical aspect of its role in polyanion-based material design. It has been shown to bind to FGF-2 with high affinity and can facilitate its transport through ECM-like matrices. nih.gov This property is particularly interesting for designing materials that can modulate growth factor gradients and availability in a controlled manner.
The following table presents data on the interaction of sucrose octasulfate with FGF-2, highlighting its potential in the functionalization of biomaterials.
| Parameter | Observation | Significance in Material Design |
| FGF-2 Binding | Sucrose octasulfate potently inhibits FGF-2 binding to endothelial cells. nih.gov | Functionalized surfaces can be designed to control growth factor availability to cells. |
| Release of Pre-bound FGF-2 | Can strip pre-bound FGF-2 from cell surfaces. nih.gov | Materials can be developed to actively modulate existing growth factor signaling. |
| FGF-2 Transport | Facilitates the diffusion of FGF-2 through a heparan sulfate-rich basement membrane. nih.gov | Scaffolds can be designed to promote the penetration of growth factors into tissues. |
| Cell Proliferation | Exhibits a biphasic effect on FGF-2-mediated cell proliferation, with potentiation at low concentrations and inhibition at high concentrations. nih.gov | The density of sucrose octasulfate on a material can be tuned to achieve a desired cellular response. |
Q & A
Q. What analytical methodologies are recommended to characterize sucralfate’s chemical stability and purity in the absence of aluminum and water?
To ensure structural integrity and purity, use a combination of:
- Spectroscopic techniques : FTIR for functional group identification and NMR for molecular conformation analysis.
- Chromatographic methods : HPLC with UV detection to quantify impurities and degradation products.
- Titration protocols : Adhere to USP guidelines for quantifying anions (e.g., chloride via silver nitrate titration) to confirm absence of contaminants .
- Crystallinity assessment : X-ray diffraction (XRD) to verify phase purity and crystallographic structure. Cross-reference data with primary literature from SciFinder or Reaxys for validation .
Q. How should researchers design reproducible synthesis protocols for aluminum-free, anhydrous sucralfate?
- Material selection : Use high-purity reagents (e.g., sucrose sulfate, citric acid) and anhydrous solvents (e.g., ethylene glycol) as outlined in sol-gel synthesis studies .
- Environmental control : Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
- Characterization workflow : Include stepwise validation via pH monitoring, mass loss on drying, and elemental analysis. Document protocols in line with ICH Q2(R1) guidelines for traceability .
Q. Which databases are most effective for retrieving peer-reviewed studies on sucralfate’s pharmacological mechanisms?
- Primary literature : Use SciFinder and PubMed for preclinical studies on sucralfate’s mucosal adhesion kinetics.
- Secondary databases : Reaxys for reaction data and Web of Science for citation tracking.
- Tertiary resources : Consult USP monographs for regulatory-grade analytical methods .
Advanced Research Questions
Q. How can researchers reconcile contradictions between preclinical and clinical data on sucralfate’s ulcer-preventive efficacy?
- Systematic meta-analysis : Pool data from preclinical (rodent models) and clinical trials (ICU cohorts) using standardized endpoints (e.g., ulcer incidence, histological scores). Adjust for confounders like species-specific pharmacokinetics or comorbid conditions.
- Case study : A meta-analysis comparing ranitidine and sucralfate found no significant difference in bleeding prevention but identified a 35% increased pneumonia risk with ranitidine, underscoring the need for context-specific efficacy evaluation .
- Data harmonization : Apply sensitivity analysis to assess robustness across heterogeneous datasets .
Q. What experimental design considerations are critical for studying sucralfate’s pH-dependent binding kinetics?
- In vitro models : Simulate gastric environments using pH-stat systems (e.g., pH 1.5–4.5) to measure adhesion efficiency.
- Kinetic modeling : Use Langmuir isotherms to quantify binding affinity and assess competitive inhibition by bile acids or pepsin.
- Validation : Compare results across multiple assays (e.g., fluorescence quenching, rheometry) to mitigate method-specific biases .
Q. How can FAIR principles enhance data interoperability in sucralfate research?
- Metadata standardization : Define obligate parameters (e.g., synthesis conditions, analytical instrument settings) using platforms like ISA-Tab.
- Data repositories : Deposit raw datasets in public repositories (e.g., Zenodo) with DOI assignment.
- Case example : A 2020 study proposed FAIR-compliant templates for analytical chemistry data, enabling cross-study comparisons of sucralfate’s stability profiles .
Methodological Guidelines
- Data presentation : Include non-textual results (e.g., bar graphs comparing dissolution rates at varying pH) to enhance clarity .
- Reproducibility : Document sample preparation protocols in detail (e.g., solvent ratios, drying times) to align with Materials Research Society standards .
- Conflict resolution : For contradictory findings, use funnel plots to assess publication bias and subgroup analysis to isolate variable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
